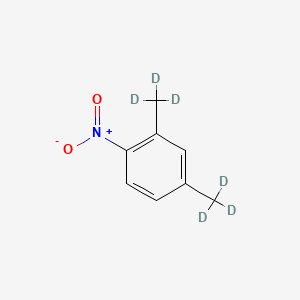

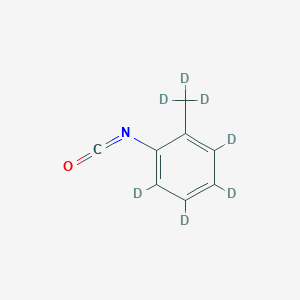

o-Tolyl-d7 Isocyanate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

o-Tolyl-d7 Isocyanate: is a deuterated derivative of o-Tolyl isocyanate, where the hydrogen atoms in the methyl group are replaced by deuterium. This compound is primarily used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and synthetic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: o-Tolyl-d7 Isocyanate can be synthesized through several methods. One common approach involves the reaction of o-Tolyl-d7 amine with phosgene or its derivatives under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition .

Industrial Production Methods: Industrial production of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. The use of deuterated reagents and solvents is crucial in maintaining the isotopic integrity of the compound .

Analyse Des Réactions Chimiques

Types of Reactions: o-Tolyl-d7 Isocyanate undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Addition Reactions: It can participate in addition reactions with thiols to form thiocarbamates.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols.

Solvents: Dichloromethane, toluene.

Conditions: Typically carried out at room temperature or slightly elevated temperatures to ensure complete reaction.

Major Products:

Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Thiocarbamates: Formed from the reaction with thiols.

Applications De Recherche Scientifique

Chemistry: o-Tolyl-d7 Isocyanate is used as a labeling reagent in mass spectrometry to study reaction mechanisms and pathways. Its deuterated nature allows for precise tracking of molecular transformations .

Biology: In biological research, it is used to label biomolecules, enabling the study of metabolic pathways and protein interactions. Its isotopic properties provide enhanced sensitivity in nuclear magnetic resonance (NMR) spectroscopy .

Medicine: The compound is used in the development of deuterated drugs, which often exhibit improved metabolic stability and reduced toxicity compared to their non-deuterated counterparts .

Industry: In the industrial sector, this compound is used in the production of specialty polymers and materials with enhanced properties. Its unique isotopic composition can improve the performance and durability of these materials .

Mécanisme D'action

o-Tolyl-d7 Isocyanate exerts its effects primarily through its reactive isocyanate group, which can form covalent bonds with nucleophilic sites on biomolecules and other substrates. This reactivity allows it to modify proteins, nucleic acids, and other cellular components, thereby influencing various biochemical pathways .

Molecular Targets and Pathways:

Proteins: Covalent modification of amino acid residues.

Nucleic Acids: Interaction with nucleophilic sites on DNA and RNA.

Cellular Pathways: Involvement in signaling pathways and metabolic processes.

Comparaison Avec Des Composés Similaires

o-Tolyl Isocyanate: The non-deuterated version of o-Tolyl-d7 Isocyanate.

p-Tolyl Isocyanate: A positional isomer with the isocyanate group at the para position.

m-Tolyl Isocyanate: Another positional isomer with the isocyanate group at the meta position.

Uniqueness: this compound is unique due to its deuterated nature, which provides distinct advantages in analytical and synthetic applications. The presence of deuterium atoms enhances its stability and allows for precise tracking in various research studies .

By understanding the properties and applications of this compound, researchers can leverage its unique characteristics to advance scientific knowledge and develop innovative solutions in various fields.

Propriétés

Formule moléculaire |

C8H7NO |

|---|---|

Poids moléculaire |

140.19 g/mol |

Nom IUPAC |

1,2,3,4-tetradeuterio-5-isocyanato-6-(trideuteriomethyl)benzene |

InChI |

InChI=1S/C8H7NO/c1-7-4-2-3-5-8(7)9-6-10/h2-5H,1H3/i1D3,2D,3D,4D,5D |

Clé InChI |

VAYMIYBJLRRIFR-AAYPNNLASA-N |

SMILES isomérique |

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])N=C=O)[2H])[2H] |

SMILES canonique |

CC1=CC=CC=C1N=C=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rac-(3R,4S)-4-[(propan-2-yl)amino]oxolan-3-ol, trans](/img/structure/B12307922.png)

![12-Hydroxy-15-methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadecan-11-one](/img/structure/B12307964.png)